

# Application Note: Quantification of Tiospirone Hydrochloride Using a Stability-Indicating HPLC Method

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## Compound of Interest

Compound Name: *Tiospirone hydrochloride*

Cat. No.: *B130877*

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AN-HPLC-TSHCI-001

Audience: Researchers, scientists, and drug development professionals.

## Abstract:

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Tiospirone hydrochloride** in bulk drug substance and pharmaceutical dosage forms. The described method is based on reverse-phase chromatography with UV detection and is designed to be rapid, accurate, and precise. This document provides a comprehensive experimental protocol, system suitability parameters, and a summary of typical validation data as per the International Council for Harmonisation (ICH) guidelines.

## Introduction

Tiospirone (also known as Tiaspirone) is an antipsychotic agent.<sup>[1]</sup> Accurate and reliable analytical methods are crucial for the quality control of **Tiospirone hydrochloride** in drug substance and finished products. This application note presents a starting point for the development of a stability-indicating HPLC method for the quantification of **Tiospirone hydrochloride**. The method is designed to separate Tiospirone from its potential degradation products and impurities.

# Experimental

## Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The proposed chromatographic conditions are outlined in Table 1.

Table 1: Proposed HPLC Chromatographic Conditions

Parameter	Proposed Condition
HPLC System	Quaternary or Binary Gradient HPLC with UV-Vis Detector
Column	C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection Wavelength	254 nm
Run Time	Approximately 10 minutes

## Reagents and Solutions

- Acetonitrile (HPLC Grade)
- Water (HPLC Grade)
- Potassium Dihydrogen Phosphate ( $\text{KH}_2\text{PO}_4$ ) (Analytical Grade)
- Orthophosphoric Acid (Analytical Grade)
- **Tiospirone Hydrochloride Reference Standard**

Preparation of Phosphate Buffer (pH 3.0): Dissolve a suitable amount of  $\text{KH}_2\text{PO}_4$  in HPLC grade water to obtain a desired buffer concentration (e.g., 25 mM). Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45  $\mu\text{m}$  membrane filter.

Preparation of Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 50:50 (v/v) ratio. Degas the mobile phase before use.

Preparation of Standard Stock Solution (e.g., 100  $\mu\text{g/mL}$ ): Accurately weigh about 10 mg of **Tiospirone hydrochloride** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Preparation of Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of **Tiospirone hydrochloride** to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45  $\mu\text{m}$  syringe filter before injection.

## Method Validation Summary

The proposed analytical method should be validated according to ICH Q2(R1) guidelines.[\[2\]](#)[\[3\]](#) A summary of typical acceptance criteria and hypothetical performance data is presented in the following tables.

## System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[\[4\]](#)

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria	Hypothetical Result
Tailing Factor (T)	$T \leq 2.0$	1.2
Theoretical Plates (N)	$N > 2000$	5500
% RSD of Peak Areas	$\leq 1.0\%$ for 6 injections	0.5%

## Linearity

The linearity of the method should be established by analyzing a series of dilutions of the standard stock solution.[4]

Table 3: Linearity Data

Concentration Range ( $\mu\text{g/mL}$ )	Correlation Coefficient ( $r^2$ )
10 - 150	$\geq 0.999$

## Accuracy (Recovery)

Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix.[4]

Table 4: Accuracy Data

Spiked Level	Mean Recovery (%)	% RSD
80%	99.5%	0.8%
100%	100.2%	0.6%
120%	99.8%	0.7%

## Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[4]

Table 5: Precision Data

Precision Level	% RSD
Repeatability	$\leq 2.0\%$
Intermediate Precision	$\leq 2.0\%$

## Limit of Detection (LOD) and Limit of Quantification (LOQ)

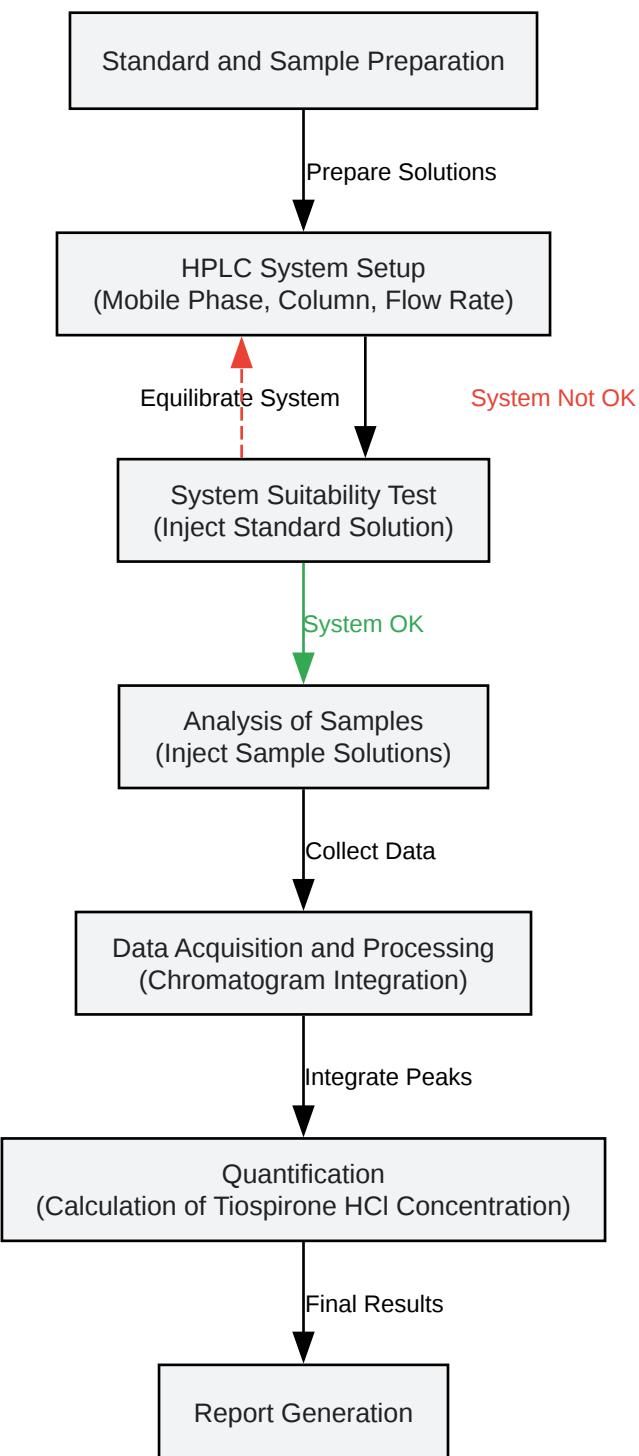
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.[4][5]

Table 6: LOD and LOQ

Parameter	Hypothetical Value (µg/mL)
LOD	0.05
LOQ	0.15

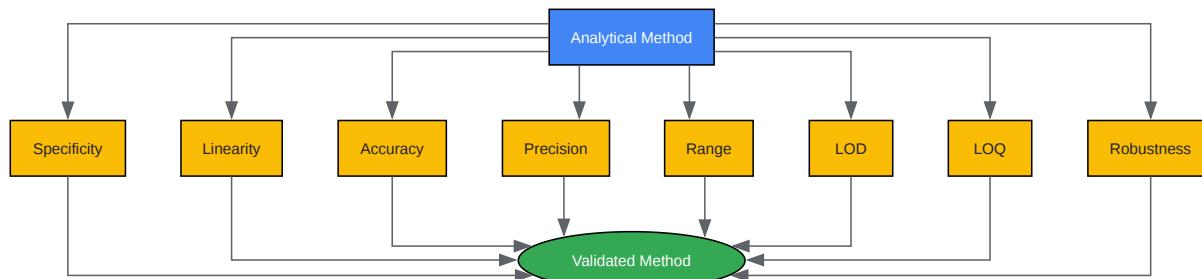
## Experimental Workflow and Diagrams

The overall workflow for the quantification of **Tiospirone hydrochloride** is depicted below.

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Caption: HPLC analysis workflow for Tiospirone HCl.

The logical relationship for method validation as per ICH guidelines is illustrated in the following diagram.

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Caption: ICH validation parameters for an analytical method.

## Conclusion

The proposed HPLC method provides a robust framework for the quantification of **Tiospirone hydrochloride**. The method is simple, and the described validation parameters indicate that it would be accurate, precise, and linear over the specified concentration range. This application note serves as a comprehensive guide for researchers and analysts involved in the quality control of **Tiospirone hydrochloride**. Further optimization and validation should be performed in the user's laboratory to ensure its suitability for the intended application.

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